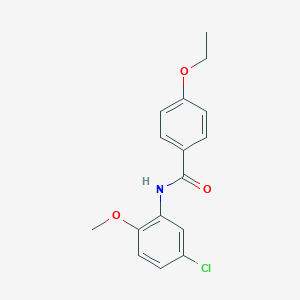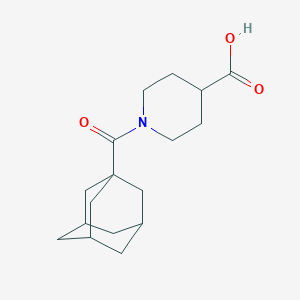
1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid, also known as acpica, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a derivative of the natural amino acid proline and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid involves the inhibition of DPP-IV, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). GLP-1 is an important hormone that stimulates insulin secretion and reduces blood glucose levels. By inhibiting DPP-IV, this compound increases the levels of GLP-1, leading to improved glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects
Acpica has been shown to have several biochemical and physiological effects in animal models. It improves glucose tolerance and insulin sensitivity by increasing the levels of GLP-1. It also reduces food intake and body weight by affecting the central nervous system. Acpica has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. It has also been studied for its potential anti-cancer effects by inhibiting the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Acpica has several advantages as a research tool. It is a stable compound that can be easily synthesized and purified. It is also a specific inhibitor of DPP-IV, making it a valuable tool for studying the role of DPP-IV in various diseases. However, 1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid has some limitations in lab experiments. It has low solubility in water, which can limit its use in some experiments. It also has low bioavailability, which can affect its efficacy in animal models.
Orientations Futures
Acpica has several potential future directions for research. It can be studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and cancer. It can also be studied for its potential anti-inflammatory effects and its role in the central nervous system. Further research can be conducted to improve the solubility and bioavailability of 1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid, making it a more effective research tool.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a specific inhibitor of DPP-IV and has potential therapeutic applications in various diseases such as diabetes, obesity, and cancer. Acpica has several advantages as a research tool but also has some limitations. Further research can be conducted to improve its efficacy and explore its potential future directions.
Méthodes De Synthèse
The synthesis of 1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid involves the reaction of 1-adamantanecarbonyl chloride with proline in the presence of a base. The reaction yields a white crystalline powder that can be purified through recrystallization. The purity of the compound can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Acpica has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and cancer. It is an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. Acpica has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been studied for its potential anti-obesity effects by reducing food intake and body weight in animal models.
Propriétés
Formule moléculaire |
C17H25NO3 |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
1-(adamantane-1-carbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H25NO3/c19-15(20)14-1-3-18(4-2-14)16(21)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-14H,1-10H2,(H,19,20) |
Clé InChI |
ZSYHFADKCBKQGJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)O)C(=O)C23CC4CC(C2)CC(C4)C3 |
SMILES canonique |
C1CN(CCC1C(=O)O)C(=O)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol](/img/structure/B249751.png)

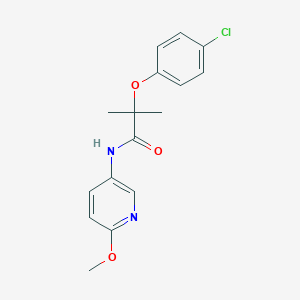
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B249760.png)


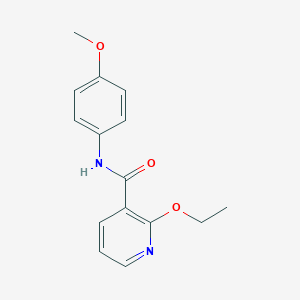
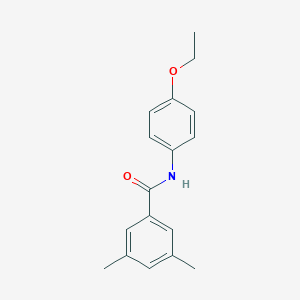
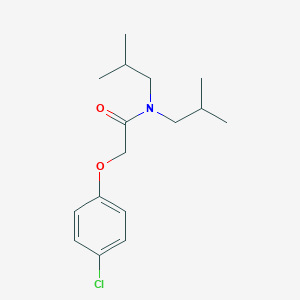
![4-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzenesulfonamide](/img/structure/B249775.png)
